molecular formula C17H20N4O2 B2405963 2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2176069-86-4

2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No. B2405963
CAS RN: 2176069-86-4
M. Wt: 312.373
InChI Key: KTUBKMNGFJVIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, also known as EPEA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. EPEA is a member of the azetidine family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study by Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues, including compounds structurally related to 2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. These compounds were examined for their antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis. The findings suggest potential for designing antibacterial and antituberculosis compounds based on the azetidinone scaffold (Chandrashekaraiah, M., Lingappa, M., Gowda, V.D., & Bhadregowda, D.G., 2014).

Antifungal Activities

Patel and Patel (2017) explored the synthesis and evaluation of 4-thiazolidinones and 2-azetidinones derivatives from chalcone for their antifungal activities. Their study demonstrates the antimicrobial potential of azetidinone derivatives against various bacterial and fungal species, providing a foundation for the development of new antimicrobial agents (Patel, N., & Patel, M.D., 2017).

Corrosion Inhibition

Research by Hegazy et al. (2012) found that certain Schiff bases, closely related in structure to azetidinones, act as effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications of azetidinone derivatives in protecting metals from corrosion (Hegazy, M., Hasan, A., Emara, M.M., Bakr, M.F., & Youssef, A., 2012).

Imaging Agents in Parkinson's Disease

Wang et al. (2017) synthesized a compound structurally related to 2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone for potential use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This highlights the potential of azetidinone derivatives in biomedical imaging and Parkinson's disease research (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).

Precursors for Pincer Ligands in Chemistry

Casarrubios et al. (2015) discussed the degradation of 2-azetidinones to form CC'N-pincer ligands, which have applications in coordination chemistry and catalysis. This research outlines the versatility of azetidinone derivatives in synthesizing complex ligands for metal coordination (Casarrubios, L., Esteruelas, M.A., Larramona, C., Muntaner, J.G., Oñate, E., & Sierra, M., 2015).

Anti-cancer Agents

The study by Via et al. (2008) synthesized an anilino-3H-pyrrolo[3,2-f]quinoline derivative, showcasing significant antiproliferative activity and suggesting the use of pyrimidin-2-ylamino azetidinone derivatives as potential anti-cancer agents (Via, L.D., Gia, O., Gasparotto, V., & Ferlin, M., 2008).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-23-15-6-4-13(5-7-15)10-16(22)21-11-14(12-21)20-17-18-8-3-9-19-17/h3-9,14H,2,10-12H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBKMNGFJVIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

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